N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a 3,4-dimethoxyphenethyl group and a 3,4,4-trifluoro-3-butenylsulfanyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The 3,4-dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction, while the 3,4,4-trifluoro-3-butenylsulfanyl group can be added via a thiol-ene reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamides.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)formamide: Shares the 3,4-dimethoxyphenethyl group but lacks the trifluoro-3-butenylsulfanyl group.
N-(3,4-dimethoxyphenethyl)-maleamic acid: Contains the 3,4-dimethoxyphenethyl group and a maleamic acid moiety instead of the nicotinamide core.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is unique due to the presence of both the 3,4-dimethoxyphenethyl and 3,4,4-trifluoro-3-butenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-27-16-6-5-13(12-17(16)28-2)7-10-24-19(26)14-4-3-9-25-20(14)29-11-8-15(21)18(22)23/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZIJQOXCJEASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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